molecular formula C17H26N2O4 B165911 2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate CAS No. 134682-95-4

2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate

Cat. No. B165911
M. Wt: 322.4 g/mol
InChI Key: GFQKECYCADMIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate, commonly known as Octocrylene, is a chemical compound widely used in the production of sunscreens and other cosmetic products. It is an organic compound that belongs to the family of benzophenones, which are known for their ability to absorb UV radiation. Octocrylene is a popular ingredient in sunscreens due to its ability to protect the skin from both UVA and UVB radiation.

Mechanism Of Action

Octocrylene works by absorbing UV radiation and converting it into heat energy. It does not block UV radiation but rather absorbs it and converts it into a less harmful form of energy. Octocrylene is also known to stabilize other UV filters, which enhances their effectiveness.

Biochemical And Physiological Effects

Octocrylene has been shown to have minimal toxicity and is generally considered safe for use in cosmetic products. However, some studies have suggested that Octocrylene may have estrogenic effects, which could potentially lead to hormonal imbalances. More research is needed to fully understand the long-term effects of Octocrylene on human health.

Advantages And Limitations For Lab Experiments

Octocrylene is a widely used ingredient in sunscreen and cosmetic products, making it readily available for lab experiments. It is also relatively inexpensive and easy to synthesize. However, Octocrylene has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Octocrylene. One area of interest is the development of new methods for synthesizing Octocrylene that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Octocrylene, such as in the treatment of skin cancer. Finally, more research is needed to fully understand the long-term effects of Octocrylene on human health, particularly with regard to its potential estrogenic effects.

Synthesis Methods

Octocrylene is synthesized through the reaction of 3-nitrobenzoyl chloride with 2-ethylhexanol and dimethylamine. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through distillation and recrystallization to obtain pure Octocrylene.

Scientific Research Applications

Octocrylene has been extensively studied for its ability to protect the skin from UV radiation. It is commonly used in the production of sunscreens due to its ability to absorb both UVA and UVB radiation. Octocrylene has also been studied for its potential use in the treatment of skin cancer. Studies have shown that Octocrylene can inhibit the growth of cancer cells in vitro.

properties

CAS RN

134682-95-4

Product Name

2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-ethylhexyl 4-(dimethylamino)-3-nitrobenzoate

InChI

InChI=1S/C17H26N2O4/c1-5-7-8-13(6-2)12-23-17(20)14-9-10-15(18(3)4)16(11-14)19(21)22/h9-11,13H,5-8,12H2,1-4H3

InChI Key

GFQKECYCADMIJF-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-]

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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